molecular formula C23H21ClN6O B5074218 2-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

2-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No.: B5074218
M. Wt: 432.9 g/mol
InChI Key: KRXMYGHLKJVGNC-UHFFFAOYSA-N
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Description

2-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and a pyridazinyl-pyrazolyl moiety

Properties

IUPAC Name

2-chloro-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN6O/c1-14-15(2)29-30(16(14)3)22-13-12-21(27-28-22)25-17-8-10-18(11-9-17)26-23(31)19-6-4-5-7-20(19)24/h4-13H,1-3H3,(H,25,27)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXMYGHLKJVGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolyl-pyridazinyl intermediate, followed by its coupling with a chloro-substituted benzamide.

    Preparation of Pyrazolyl-Pyridazinyl Intermediate:

    Coupling Reaction: The intermediate is then coupled with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide
  • N’-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4
  • 2-chloro-4,6-diamino-1,3,5-triazine

Uniqueness

2-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is unique due to its specific substitution pattern and the presence of both pyrazolyl and pyridazinyl moieties

Biological Activity

The compound 2-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, including its mechanism of action, efficacy in various biological models, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C19H19ClN4O
  • Molecular Weight : 358.84 g/mol

The compound consists of a benzamide core substituted with a chlorinated phenyl group and a pyrazole moiety linked to a pyridazine ring. This unique structure may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer progression and inflammatory responses. The presence of the pyrazole and pyridazine rings suggests potential interactions with kinases and other proteins involved in cell signaling.

Biological Activity Overview

  • Anticancer Activity
    • Recent studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to 2-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide have demonstrated cytotoxic effects against various cancer cell lines.
    • Table 1 summarizes the cytotoxic effects observed in different studies:
Compound NameCell LineIC50 (µM)Reference
Compound AMCF70.01
Compound BNCI-H4600.03
Compound CHep-23.25
Compound DA54926
  • Anti-inflammatory Activity
    • The compound's structure suggests it may inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have indicated that similar pyrazole derivatives can reduce inflammation markers in cell cultures.
    • A study reported that pyrazole derivatives reduced TNF-alpha levels significantly in macrophage models, indicating potential for treating inflammatory diseases.

Case Studies

  • Study on Antitumor Efficacy
    • In a recent study published in MDPI, compounds related to the target molecule were evaluated for their antitumor efficacy against multiple cancer cell lines including MCF7 and NCI-H460. The study found that certain derivatives exhibited IC50 values as low as 0.01 µM, indicating potent activity against these cell lines .
  • Inflammation Model
    • Another study focused on the anti-inflammatory effects of pyrazole derivatives showed significant inhibition of IL-6 and TNF-alpha production in LPS-stimulated macrophages, suggesting that compounds like 2-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide could be beneficial in managing chronic inflammatory conditions .

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